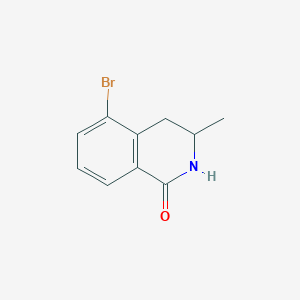![molecular formula C15H17N3O B1374236 1-[(6-アミノ-2-オキソ-1,2,3,4-テトラヒドロキノリン-1-イル)メチル]シクロプロピル}-2-アセトニトリル CAS No. 1490444-23-9](/img/structure/B1374236.png)
1-[(6-アミノ-2-オキソ-1,2,3,4-テトラヒドロキノリン-1-イル)メチル]シクロプロピル}-2-アセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス研究
この化合物は、抗ウイルス剤としての可能性を示しています。 その構造の一部であるインドール核は、複数の受容体に対する高い親和性を有するさまざまな合成薬物分子に見出されており、抗ウイルス特性を有する新規誘導体の開発を支援しています 。抗ウイルス剤の合成におけるその適用は、ウイルスによって引き起こされる疾患との闘いにおいて重要となる可能性があります。
抗炎症用途
インドール骨格の生物活性のため、この化合物の誘導体は抗炎症特性を有する可能性があります。 これは、炎症を特徴とする状態の治療の研究に価値があります 。
抗がん活性
インドール誘導体は、抗がん活性を示すことが知られています。 問題の化合物は、がん細胞を標的にする新しい分子を合成するために使用でき、新規のがん治療のための経路を提供します 。
抗HIV研究
インドール誘導体は、抗HIV研究で有望な結果を示しています。 この化合物のさまざまな受容体と結合する能力は、HIVウイルスの複製を阻害する新しい薬剤の開発につながる可能性があります 。
抗酸化特性
この化合物のインドール核は、抗酸化特性に関連しており、これは細胞を酸化ストレスから保護するために重要です。 これは、酸化ストレスが要因となる疾患の研究に影響を与えます 。
抗菌研究
この化合物の誘導体は、抗菌研究のために合成できます。 その構造的特徴は、さまざまな微生物感染症に対抗できる新しい分子を作成するのに役立ちます 。
抗結核活性
インドール誘導体の生物学的可能性を考えると、この化合物は抗結核活性について調べることができます。 この分野の研究は、結核の新しい治療法の開発につながる可能性があります 。
抗糖尿病研究
インドール核は、抗糖尿病活性にも関連しています。 この化合物は、糖尿病の管理または治療に役立つ新しい薬剤の合成に使用できます 。
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures
Mode of Action
Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of an amino group and a nitrile group could facilitate these interactions. The exact changes resulting from these interactions are currently unknown and require further investigation.
Biochemical Pathways
Based on its structure, it could potentially interfere with pathways involving similar structures or pathways that its targets are involved in . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder these interactions.
生化学分析
Biochemical Properties
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative reactions, such as 2-oxoglutarate-dependent dioxygenases . These interactions often involve the hydroxylation of specific substrates, leading to the formation of succinate and the release of carbon dioxide. The nature of these interactions suggests that 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile may play a role in regulating metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of proteins involved in cell signaling, leading to changes in cellular responses and functions . Additionally, the compound’s impact on gene expression can result in altered cellular metabolism, affecting the overall health and function of the cells.
Molecular Mechanism
At the molecular level, 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant alterations in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. These dosage-dependent effects underscore the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for 2-oxoglutarate-dependent dioxygenases . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of the compound can significantly impact its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile is essential for its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-[1-[(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)methyl]cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-8-7-15(5-6-15)10-18-13-3-2-12(17)9-11(13)1-4-14(18)19/h2-3,9H,1,4-7,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNEOXSAINMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC3(CC3)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
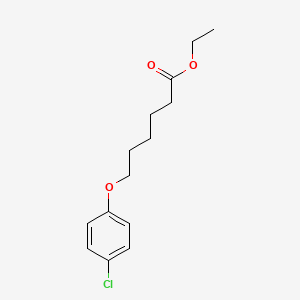


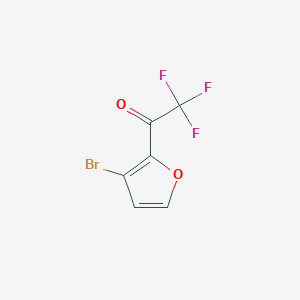
![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)
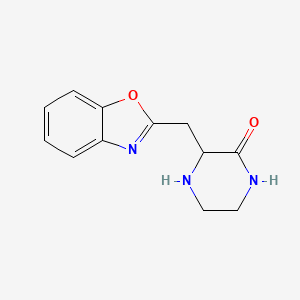
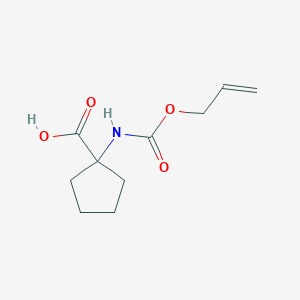
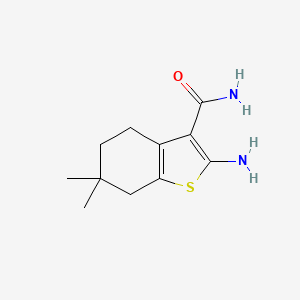



![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)
